N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can improve its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and trifluoromethyl-substituted compounds.
Thiophene and Pyrazine Derivatives: Compounds containing thiophene and pyrazine rings are commonly used in organic electronics and pharmaceuticals.
Uniqueness
- The combination of a thiophene ring, a pyrazine ring, and a trifluoromethyl group in a single molecule is relatively unique and can impart distinct electronic and steric properties.
- The presence of the sulfonamide group can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c17-16(18,19)11-4-1-2-6-14(11)26(23,24)22-10-12-15(21-8-7-20-12)13-5-3-9-25-13/h1-9,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZQYCAHBQLFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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